molecular formula C22H24N2O3Se B12762441 1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil CAS No. 172256-11-0

1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil

Cat. No.: B12762441
CAS No.: 172256-11-0
M. Wt: 443.4 g/mol
InChI Key: CGJRRKRSKPAOPE-UHFFFAOYSA-N
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Description

1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil is a complex organic compound that features a unique combination of functional groups, including a phenylmethoxy group, a methylphenylselenenyl group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Phenylmethoxy Group: This can be achieved through the reaction of benzyl alcohol with a suitable protecting group.

    Introduction of the Methylphenylselenenyl Group: This step involves the reaction of a methylphenylselenium compound with the intermediate.

    Formation of the Thioxo Group: This can be done by introducing sulfur into the compound through a suitable reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial levels.

Chemical Reactions Analysis

Types of Reactions

1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil can undergo various types of chemical reactions, including:

    Oxidation: The selenium atom in the methylphenylselenenyl group can be oxidized to form selenoxide.

    Reduction: The thioxo group can be reduced to a thiol group under suitable conditions.

    Substitution: The phenylmethoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of selenoxide derivatives.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying the effects of selenium-containing compounds on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil involves its interaction with molecular targets in biological systems. The selenium atom in the methylphenylselenenyl group can interact with various enzymes and proteins, potentially leading to antioxidant effects. The thioxo group can also interact with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-methyl-5-pyrazolone: A compound with similar structural features but different functional groups.

    2-Methylphenethylamine: Another compound with a methylphenyl group but different overall structure.

Uniqueness

1-((Phenylmethoxy)methyl)-6-((3-methylphenyl)selenenyl)-2-thioxo-5-methylethyluracil is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Its combination of functional groups also makes it a versatile compound for various applications.

Properties

CAS No.

172256-11-0

Molecular Formula

C22H24N2O3Se

Molecular Weight

443.4 g/mol

IUPAC Name

6-(3-methylphenyl)selanyl-1-(phenylmethoxymethyl)-5-propan-2-ylpyrimidine-2,4-dione

InChI

InChI=1S/C22H24N2O3Se/c1-15(2)19-20(25)23-22(26)24(14-27-13-17-9-5-4-6-10-17)21(19)28-18-11-7-8-16(3)12-18/h4-12,15H,13-14H2,1-3H3,(H,23,25,26)

InChI Key

CGJRRKRSKPAOPE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)[Se]C2=C(C(=O)NC(=O)N2COCC3=CC=CC=C3)C(C)C

Origin of Product

United States

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